3-Methyl-3-pyrazolin-5-one
Overview
Description
3-Methyl-3-pyrazolin-5-one is a heterocyclic compound with the molecular formula C4H6N2O. It is an intermediate in the synthesis of various heterocyclic compounds and has been studied for its crystal structure . This compound is known for its applications in the preparation of substituted 4-alkyl (cycloalkyl)-2-amino-3-cyano-4H-pyrans .
Mechanism of Action
Target of Action
3-Methyl-1H-pyrazol-5-ol, also known as 3-Methyl-3-pyrazolin-5-one, has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .
Mode of Action
The compound interacts with its targets through a mechanism that is justified by a molecular docking study . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) of Leishmania aethiopica, characterized by lower binding free energy . This interaction results in potent antipromastigote activity .
Biochemical Pathways
It is known that the compound has a significant effect on the growth of the targeted organisms . The compound’s interaction with the LmPTR1 pocket of Leishmania aethiopica suggests that it may affect the organism’s metabolic processes .
Pharmacokinetics
Some studies suggest that the compound and its derivatives have better adme properties than some reference drugs .
Result of Action
The result of the action of 3-Methyl-1H-pyrazol-5-ol is a significant reduction in the growth of the targeted organisms . For instance, one derivative of the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Action Environment
The action of 3-Methyl-1H-pyrazol-5-ol can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction catalyzed by sodium acetate at room temperature . .
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-pyrazol-5-ol is interesting from a structural viewpoint, mainly because it exhibits tautomerism . This phenomenon may influence its reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
They have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . This can influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pyrazoles are known to exhibit tautomerism, which may influence their stability and degradation over time .
Metabolic Pathways
Pyrazoles are known to participate in proton exchange processes .
Transport and Distribution
The properties of pyrazoles may influence their localization or accumulation .
Subcellular Localization
The properties of pyrazoles may influence their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3-pyrazolin-5-one can be synthesized via the reaction of hydrazine derivatives with ethyl acetoacetate. For instance, the reaction of methyl hydrazine with ethyl acetoacetate in ethanol or methanol as a solvent at temperatures ranging from 0 to 78°C for 1 to 16 hours can yield 1,3-dimethyl-5-pyrazolone with yields of 66-100% . Another method involves the solvent-free reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine, which affords 1-phenyl-3-methyl-5-pyrazolone or 1,3-dimethyl-5-pyrazolone, respectively .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable solvent-free reactions. These methods are advantageous due to their simplicity and efficiency, allowing for the quantitative preparation of the compound with minimal reaction times and straightforward workup procedures .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazolone derivatives.
Reduction: Reduction reactions can yield various substituted pyrazolines.
Substitution: The compound can undergo substitution reactions to form a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various solvents such as ethanol and methanol. Reaction conditions typically involve temperatures ranging from 0 to 78°C and reaction times from 1 to 16 hours .
Major Products Formed
Major products formed from these reactions include 1-phenyl-3-methyl-5-pyrazolone, 1,3-dimethyl-5-pyrazolone, and other substituted pyrazolones .
Scientific Research Applications
3-Methyl-3-pyrazolin-5-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone): Known for its antioxidant properties and use in treating acute ischemic stroke.
4-Methyl-2-pyrazolin-5-one: Another pyrazolone derivative with similar structural features.
5-Amino-3-methyl-1-phenylpyrazole: A related compound used in various chemical syntheses.
Uniqueness
3-Methyl-3-pyrazolin-5-one is unique due to its specific structural features and its role as an intermediate in the synthesis of various heterocyclic compounds. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research, medicine, and industry further highlight its uniqueness .
Properties
IUPAC Name |
5-methyl-1,2-dihydropyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHNCAJPFIFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902472 | |
Record name | NoName_1716 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-87-0, 108-26-9 | |
Record name | 4344-87-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-3-pyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methyl-1H-pyrazol-5-ol?
A1: The molecular formula of 3-methyl-1H-pyrazol-5-ol is C4H6N2O, and its molecular weight is 98.10 g/mol.
Q2: How can I confirm the structure of 3-methyl-1H-pyrazol-5-ol using spectroscopic techniques?
A2: The structure can be confirmed using techniques like IR, 1H-NMR, 13C-NMR, and mass spectrometry. For instance, researchers have utilized 1H-NMR and FAB analysis for structural characterization of newly synthesized bis-pyrazolones derived from 3-methyl-1H-pyrazol-5-ol. Similarly, IR, 1H-NMR and mass spectral data were used to characterize novel 6-fluorobenzothiazole substituted pyrazole analogs synthesized from 3-methyl-1H-pyrazol-5-ol.
Q3: What are the different tautomeric forms of 3-methyl-1H-pyrazol-5-ol?
A3: 3-Methyl-1H-pyrazol-5-ol can exist in different tautomeric forms. X-ray diffraction studies have established that the predominant tautomer in the solid state is indeed 3-methyl-3-pyrazolin-5-one. This tautomerism can influence its reactivity and biological properties.
Q4: What is known about the crystal structure of 3-methyl-1H-pyrazol-5-ol?
A4: 3-Methyl-1H-pyrazol-5-ol exists in both monoclinic and orthorhombic crystal forms. The monoclinic form (space group P21/a) was reported earlier, while a more recent study confirmed the orthorhombic form (space group Fdd2). This information is crucial for understanding its solid-state properties and potential applications in material science.
Q5: What are some efficient synthetic routes for 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives using 3-methyl-1H-pyrazol-5-ol?
A5: Several efficient, environmentally friendly approaches have been developed for synthesizing 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. These include:
- Pseudo five-component reaction: This method utilizes ZnAl2O4 nanoparticles as a catalyst in an aqueous medium at 60 °C, offering excellent yields in a short time with minimal environmental impact.
- One-pot reaction under solvent-free conditions: This approach utilizes engineered copper-based nano-magnetic catalysts like Fe3O4@SiO2/Si(OEt)(CH2)3NH/CC/EDA/Cu(OAc)2, providing high yields in a short reaction time with the added advantage of being solvent-free.
- Sulfonated nanohydroxyapatite catalyst: This method utilizes a recyclable, eco-friendly catalyst – sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H). This approach offers excellent yields, short reaction times, and easy workup procedures. ,
- Melamine nanoparticles: Researchers have developed a method using sulfonated melamine-functionalized Fe3O4@SiO2@Si-(CH2)3@melamine nanoparticles as catalysts. This approach offers high yields, short reaction times, and utilizes a waste-to-wealth strategy by employing melamine. ,
Q6: Can you provide examples of green chemistry approaches for synthesizing derivatives of 3-methyl-1H-pyrazol-5-ol?
A6: Yes, several green chemistry approaches have been explored:
- Theophylline-catalyzed synthesis: This method utilizes theophylline as a catalyst in an aqueous medium, offering an efficient, convenient, and environmentally benign route to 4,4′‐(arylmethylene)bis(3‐methyl‐1H‐pyrazol‐5‐ol) derivatives.
- Glycerol-assisted synthesis: This strategy utilizes glycerol as a solvent, providing an eco-friendly route to 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols) under catalyst-free conditions.
- "On water" Michael addition: This method allows for the catalyst-free Michael addition of 3-methyl-1H-pyrazol-5-one to β-nitrostyrenes, providing a green route to 4-(1-aryl-2-nitroethyl)-3-methyl-1H-pyrazol-5-ol.
Q7: What are the applications of copper chromite nanoparticles in the synthesis of 3-methyl-1H-pyrazol-5-ol derivatives?
A7: Copper chromite nanoparticles have been found to be efficient and recyclable catalysts for the synthesis of 4,4′‐(arylmethanediyl)bis(3‐methyl‐1H‐pyrazol‐5‐ol) derivatives. This method offers advantages like excellent yields, a simple procedure, and mild reaction conditions. ,
Q8: What is the role of 12-tungstophosphoric acid in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives?
A8: 12-Tungstophosphoric acid (H3PW12O40) acts as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. This method is known for its rapid reaction times, high yields, and overall efficiency.
Q9: What are some applications of 3-methyl-1H-pyrazol-5-ol derivatives?
A9: 3-Methyl-1H-pyrazol-5-ol derivatives have shown promising activities in:* Antioxidant activity: Bis-pyrazolones synthesized from 3-methyl-1H-pyrazol-5-ol have shown potential as ROS inhibitors, with some derivatives exhibiting better activity than ibuprofen. * Antimicrobial activity: Certain 6-fluorobenzothiazole substituted pyrazole analogs derived from 3-methyl-1H-pyrazol-5-ol have shown promising antimicrobial activity. , * Anti-inflammatory activity: Some 6-fluorobenzothiazole substituted pyrazole analogs have demonstrated in vivo anti-inflammatory activity.
Q10: Are there any applications of 3-methyl-1H-pyrazol-5-ol in organic synthesis?
A10: Yes, 3-methyl-1H-pyrazol-5-ol serves as a versatile building block in organic synthesis, particularly for constructing:* Guanidine-Annellated Heterocycles: It can be used to synthesize various heterocyclic compounds with potential biological activities, such as 2-aminopyridoimidazotriazines and pyridoimidazopyrimidines. * Alkyl-, Aryl- and Heteroaryl-Substituted Pyrimidines: It can be used as a precursor to synthesize novel series of substituted pyrimidines, which are important scaffolds in medicinal chemistry.
Q11: What is the significance of 2,2′-phenylenebis(3-methyl-3-pyrazolin-5-ones)?
A11: 2,2′-phenylenebis(3-methyl-3-pyrazolin-5-ones) represent a new class of bis(3-pyrazolin-5-ones) with potential applications in various fields. Their unique structure and potential for diverse chemical modifications make them attractive targets for further investigation.
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